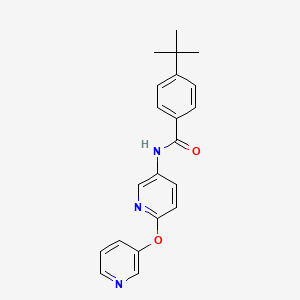
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a benzamide core, and a pyridinyl moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine . The reaction is carried out in an ethanolic solution, where the sulfonyl chloride reacts with the amine to form the desired benzamide compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide stands out due to its unique combination of a tert-butyl group, a benzamide core, and a pyridinyl moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
125125-11-3 |
|---|---|
Formule moléculaire |
C21H21N3O2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(6-pyridin-3-yloxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H21N3O2/c1-21(2,3)16-8-6-15(7-9-16)20(25)24-17-10-11-19(23-13-17)26-18-5-4-12-22-14-18/h4-14H,1-3H3,(H,24,25) |
Clé InChI |
MVTVYHFGARENKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC3=CN=CC=C3 |
Solubilité |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
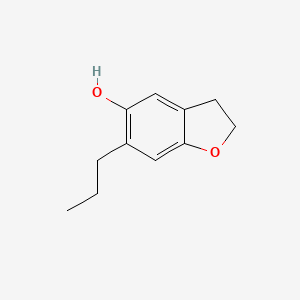
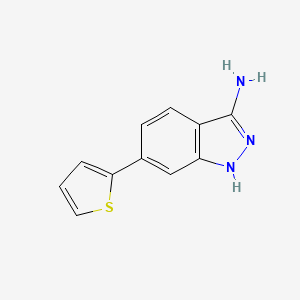

![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)


![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
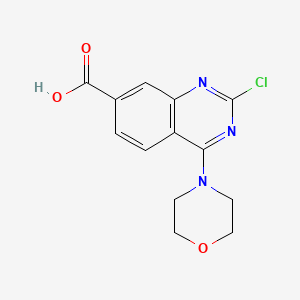

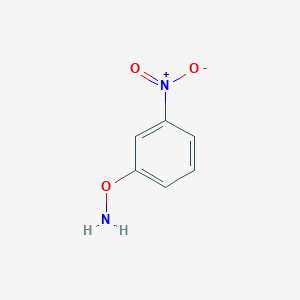
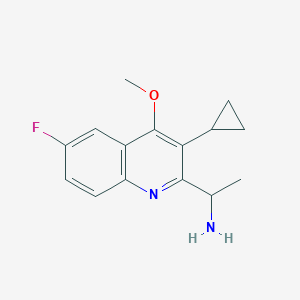
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
